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Compound of Interest

Compound Name: 5-Fluoro-1-indanone

Cat. No.: B1345631

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-
Fluoro-1-indanone, a versatile fluorinated compound with applications in pharmaceutical
synthesis and organic chemistry. The information presented herein has been compiled to assist
in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data for 5-Fluoro-1-indanone.

'H and **C NMR Spectroscopy

While specific, experimentally determined high-resolution NMR data with full assignment of
chemical shifts, multiplicities, and coupling constants for 5-Fluoro-1-indanone is not readily
available in publicly accessible databases, typical chemical shift ranges for the protons and
carbons in similar structural environments can be predicted based on established principles of
NMR spectroscopy. The expected signals are discussed in the interpretation section below.

Infrared (IR) Spectroscopy

The infrared spectrum of 5-Fluoro-1-indanone exhibits characteristic absorption bands
corresponding to its key functional groups. The data presented is based on a spectrum
obtained from a liquid melt.
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Wavenumber (cm—?) Intensity Assignment

~3050 - 3100 Medium Aromatic C-H Stretch
~2850 - 2950 Medium Aliphatic C-H Stretch

~1710- 1730 Strong C=0 Stretch (Ketone)
~1600 Medium Aromatic C=C Stretch
~1480 Medium Aromatic C=C Stretch
~1250 Strong C-F Stretch

Aromatic C-H Bend (Out-of-

~800 - 900 Strong
plane)

Note: The exact peak positions may vary slightly depending on the sampling method and
instrument.

Mass Spectrometry (MS)

Mass spectrometry data obtained via Gas Chromatography-Mass Spectrometry (GC-MS)
indicates a molecular ion and characteristic fragment ions.

m/z Relative Intensity Interpretation
150 High [M]* (Molecular lon)
149 Medium [M-H]*

122 High [M-COJ*

Spectroscopic Interpretation

IH NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, with
splitting patterns influenced by both proton-proton and proton-fluorine coupling. The two
methylene groups of the indanone ring system will appear as distinct multiplets in the aliphatic
region.
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13C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms. The
carbonyl carbon will be the most downfield signal. The aromatic carbons will show
characteristic shifts, with the carbon directly bonded to the fluorine atom exhibiting a large C-F
coupling constant. The two aliphatic carbons will appear in the upfield region.

IR Spectroscopy: The most prominent feature in the IR spectrum is the strong absorption band
for the carbonyl group (C=0) of the ketone. The presence of aromatic and aliphatic C-H
stretching bands, as well as a strong C-F stretching band, further confirms the structure of 5-
Fluoro-1-indanone.

Mass Spectrometry: The mass spectrum shows a strong molecular ion peak at m/z 150, which
corresponds to the molecular weight of 5-Fluoro-1-indanone (CsH7FO). The significant
fragment at m/z 122 is characteristic of the loss of a neutral carbon monoxide (CO) molecule
from the molecular ion, a common fragmentation pathway for cyclic ketones. The peak at m/z
149 is likely due to the loss of a hydrogen atom.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques
discussed. Specific parameters for the acquisition of data for 5-Fluoro-1-indanone may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solid sample of 5-Fluoro-1-indanone (typically 5-25 mg for *H NMR
and 50-100 mg for 3C NMR) is dissolved in a suitable deuterated solvent (e.g., CDCI3) in a
clean NMR tube. The solution should be free of particulate matter.

Data Acquisition (General): The NMR spectrum is acquired on a high-resolution NMR
spectrometer. For solid-state NMR, magic-angle spinning (MAS) is employed to reduce
anisotropic broadening. The acquisition parameters, including the number of scans, relaxation
delay, and pulse sequence, are optimized to obtain a spectrum with a good signal-to-noise
ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Melt/Thin Film): A small amount of solid 5-Fluoro-1-indanone is placed
on an IR-transparent window (e.g., KBr or NaCl plate). The sample is then gently heated to its
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melting point and allowed to spread into a thin, uniform film upon cooling. Alternatively, the solid
can be dissolved in a volatile solvent, a drop of the solution placed on the plate, and the solvent
allowed to evaporate.[1]

Data Acquisition: The FT-IR spectrum is recorded using a spectrometer, such as a Bruker
Tensor 27 FT-IR. A background spectrum of the clean, empty sample holder is first recorded
and automatically subtracted from the sample spectrum. The spectrum is typically recorded in
the mid-IR range (4000-400 cm™1).[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of 5-Fluoro-1-indanone is prepared in a volatile organic
solvent (e.g., dichloromethane or hexane).

Data Acquisition: An aliquot of the sample solution is injected into the gas chromatograph. The
sample is vaporized and carried by an inert gas through a capillary column, where separation
of components occurs. The eluent from the GC column is then introduced into the mass
spectrometer. In the MS, molecules are ionized (typically by electron impact), and the resulting
ions are separated based on their mass-to-charge ratio.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 5-Fluoro-1-indanone.

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 5-Fluoro-1-indanone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1345631#spectroscopic-data-for-5-fluoro-1-
indanone-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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